molecular formula C12H16N2O2S4 B3049671 Rhodanine, 3,3'-hexamethylenedi- CAS No. 21494-66-6

Rhodanine, 3,3'-hexamethylenedi-

Cat. No.: B3049671
CAS No.: 21494-66-6
M. Wt: 348.5 g/mol
InChI Key: SDPTXUTYVKLBKU-UHFFFAOYSA-N
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Description

Rhodanine, 3,3’-hexamethylenedi-, is a versatile chemical compound with a unique structure that includes a thiazolidine core. This compound is part of the rhodanine family, which is known for its diverse biological activities and applications in various fields such as drug discovery, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodanine, 3,3’-hexamethylenedi-, can be synthesized through several methods. One common approach involves the reaction of ammonium thiocyanate with chloroacetic acid in water, leading to the formation of the rhodanine core . Another method includes the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds via an intermediate dithiocarbamate .

Industrial Production Methods

Industrial production of rhodanine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods for Rhodanine, 3,3’-hexamethylenedi- are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3,3’-hexamethylenedi-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the thioxo group in the rhodanine core.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with Rhodanine, 3,3’-hexamethylenedi- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from reactions involving Rhodanine, 3,3’-hexamethylenedi- include various substituted rhodanine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Rhodanine, 3,3’-hexamethylenedi-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including diabetes and cancer.

    Industry: Utilized in material science for developing new materials with unique properties.

Comparison with Similar Compounds

Rhodanine, 3,3’-hexamethylenedi-, can be compared with other similar compounds, such as:

    Rhodanine-3-acetic acid: Known for its use in treating diabetic complications.

    Rhodanine-3-propionic acid: Another derivative with potential therapeutic applications.

The uniqueness of Rhodanine, 3,3’-hexamethylenedi-, lies in its specific structure and the resulting biological activities, which can differ significantly from other rhodanine derivatives.

Properties

IUPAC Name

3-[6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S4/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPTXUTYVKLBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCCCCN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175822
Record name Rhodanine, 3,3'-hexamethylenedi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21494-66-6
Record name Rhodanine, 3,3'-hexamethylenedi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, 3,3'-hexamethylenedi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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